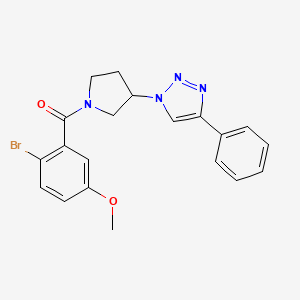

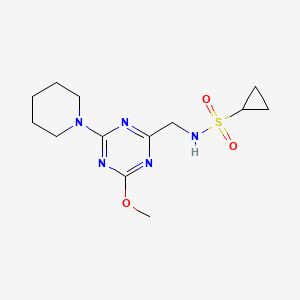

![molecular formula C12H15N3S B2711862 3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline CAS No. 1247635-33-1](/img/structure/B2711862.png)

3-{1-[(1-Methyl-1h-imidazol-2-yl)sulfanyl]ethyl}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline” is a complex organic molecule that contains an aniline group, a sulfanylethyl group, and a 1-methylimidazol-2-yl group . These groups are common in many organic compounds and have various applications in fields like medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Ionic Liquid Design and Reagent Development

The design of ionic liquids incorporating imidazole derivatives, like 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), offers a novel approach for the nitration of aromatic compounds, including aniline derivatives. This methodology leverages the in situ generation of nitrogen dioxide as a radical nitrating agent, showcasing the potential of imidazole-based ionic liquids in synthetic chemistry for the efficient production of nitroarenes (Zolfigol et al., 2012).

Advanced Material Synthesis

In the realm of conducting polymers, polyaniline (PANI) stands out for its application in various fields. A study utilized two novel ionic liquids derived from 1-methylimidazole for the in situ polymerization of aniline, resulting in nanostructured PANI with enhanced electrochemical properties. This research underscores the role of imidazole-based compounds in fabricating advanced materials with potential uses in energy storage devices (Li et al., 2019).

Catalysis and Chemical Synthesis

The development of new catalysts from imidazole derivatives, such as 1-Butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), facilitates the synthesis of complex organic molecules, including coumarin-functionalized indole derivatives. This catalytic process highlights the versatility of imidazole-based catalysts in promoting sustainable and efficient chemical synthesis (Samanta et al., 2022).

Environmental and Biotechnological Applications

The degradation of pollutants such as aniline by bacterial strains like Delftia sp. AN3 showcases the biotechnological potential of microbes in environmental remediation. This organism's ability to tolerate and break down high concentrations of aniline demonstrates the practical applications of bioremediation strategies in treating industrial wastewater and mitigating environmental pollution (Liu et al., 2002).

Molecular Sensors and Fluorescence Imaging

Imidazole-linked compounds, particularly those integrated with anthracene or pyrene, have been developed as efficient chemosensors for detecting metal ions like Al³⁺ in biological systems. These sensors exhibit high selectivity and sensitivity, facilitating their application in fluorescence microscopy for intracellular imaging, thus contributing to advancements in bioanalytical chemistry and medical diagnostics (Shree et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(1-methylimidazol-2-yl)sulfanylethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9(10-4-3-5-11(13)8-10)16-12-14-6-7-15(12)2/h3-9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGIIXPVQHVZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)SC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247635-33-1 |

Source

|

| Record name | 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

![1-[2-(4-methylphenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2711789.png)

![3,6-diethyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)

![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)